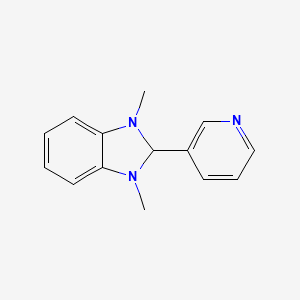![molecular formula C15H14BrNOS B5746793 2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5746793.png)
2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. This compound is commonly known as Bromophenylthioacetamide (BPTA) and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide is not well understood. However, it has been suggested that 2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to be involved in the inflammatory response, and inhibition of COX-2 may lead to a reduction in inflammation.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide can inhibit the activity of COX-2 and reduce the production of prostaglandins. 2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide has also been shown to have potential as an anti-cancer agent, as it can induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide has several advantages for lab experiments. One of the main advantages is its relatively easy synthesis method. 2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide is also stable and can be stored for long periods. However, one of the limitations of 2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for the study of 2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide. One potential direction is the development of 2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide as an anti-inflammatory and analgesic agent. Another potential direction is the development of 2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide as an anti-cancer agent. Further studies are needed to understand the mechanism of action of 2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide and to determine its potential in different fields.
Conclusion:
In conclusion, 2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential in various fields. It can be synthesized using different methods and has been shown to have potential as an anti-inflammatory, analgesic, and anti-cancer agent. Further studies are needed to understand the mechanism of action of 2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide and to determine its potential in different fields.
Méthodes De Synthèse
2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide can be synthesized using different methods. One of the most common methods is the reaction between 4-bromobenzoyl chloride and 2-(methylthio)aniline in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane and produces 2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide as a white solid.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide has been used in various scientific research studies due to its potential in different fields. One of the most common applications of 2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide is in the field of medicinal chemistry. 2-(4-bromophenyl)-N-[2-(methylthio)phenyl]acetamide has been shown to have potential as an anti-inflammatory and analgesic agent. It has also been shown to have potential as an anti-cancer agent.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c1-19-14-5-3-2-4-13(14)17-15(18)10-11-6-8-12(16)9-7-11/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPPWYGIQJCSCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5746712.png)
![5,10,10-trimethyl-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5746723.png)
![4-[(5-bromo-2-methoxybenzyl)amino]phenol](/img/structure/B5746735.png)

![N-{2-methyl-4-[(phenylthio)methyl]phenyl}-2-phenylacetamide](/img/structure/B5746747.png)
![methyl 3-[(2,5-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5746755.png)
![2-[(4-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5746756.png)


![N-(3-{N-[(2,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5746775.png)
![2-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5746784.png)

![2-{4-ethyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5746800.png)
![N'-[2-(2-methylphenyl)acetyl]benzohydrazide](/img/structure/B5746808.png)